6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Description
Chemical Nomenclature and IUPAC Classification
The systematic IUPAC name 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid derives from its fused heterocyclic structure. The compound consists of an imidazole ring fused to a pyridine ring at positions 4 and 5 (denoted by the [4,5-b] fusion notation). The numbering begins at the pyridine nitrogen, with the imidazole ring attached to positions 4 and 5 (Figure 1). The 6-bromo substituent occupies position 6 on the pyridine moiety, while the 2-carboxylic acid group is located on the imidazole ring. The 3H designation indicates the tautomeric form where hydrogen resides at position 3 of the imidazole.
Table 1: Structural Breakdown of the IUPAC Name
| Component | Position/Description |
|---|---|
| Parent heterocycle | Pyridine (base ring) |
| Fused heterocycle | Imidazole (attached at pyridine 4,5) |
| Substituents | -Br (position 6), -COOH (position 2) |
| Tautomer | 3H (hydrogen at imidazole position 3) |
This nomenclature aligns with IUPAC guidelines for fused bicyclic systems, where priority is given to the component with the highest heteroatom density.
Historical Development of Imidazopyridine Derivatives
Imidazopyridines emerged as pharmacologically significant scaffolds in the late 20th century. Early synthetic routes focused on imidazo[1,2-a]pyridines , such as zolpidem (1988), which highlighted their CNS activity. The exploration of imidazo[4,5-b]pyridine derivatives gained traction in the 2000s, driven by their utility in antibacterial and antitumor research.
Key advancements include:
- Groebke-Blackburn Multi-Component Reactions (2000s): Enabled efficient synthesis of diverse imidazopyridines by coupling aminopyridines, aldehydes, and isocyanides.
- Suzuki Coupling (2010s): Facilitated the introduction of aryl/heteroaryl groups at specific positions, including brominated variants.
- Tautomer-Specific Functionalization (2020s): Methods to stabilize 3H tautomers improved the isolation of compounds like this compound.
Table 2: Milestones in Imidazopyridine Synthesis
| Year Range | Development | Impact on Target Compound |
|---|---|---|
| 1990–2000 | Hantzsch-type cyclizations | Base scaffold accessibility |
| 2005–2015 | Metal-catalyzed cross-coupling | Bromine incorporation at position 6 |
| 2015–2025 | Tautomer-controlled crystallization | Isolation of 3H-imidazo[4,5-b] derivatives |
Positional Isomerism in Brominated Imidazopyridine Systems
Bromination site profoundly influences the electronic and steric properties of imidazopyridines. For This compound :
- Electronic Effects : Bromine at position 6 deactivates the pyridine ring via inductive effects, reducing nucleophilic attack at adjacent positions.
- Isomer Contrasts :
Table 3: Comparative Properties of Brominated Isomers
| Isomer | Reactivity (Suzuki Coupling) | Solubility (H2O, mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 6-Bromo (target compound) | Moderate | 0.12 | 248–250 |
| 5-Bromo | High | 0.08 | 230–232 |
| 8-Bromo | Low | 0.15 | 265–267 |
The 2-carboxylic acid group further modulates properties by enabling salt formation or coordination to metal catalysts.
Properties
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)11-6(10-4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRCPGOGLKGUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954217-62-0 | |
| Record name | 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2,3-diaminopyridine.
Formation of Imidazole Ring: The cyclization reaction forms the imidazole ring fused with the pyridine ring, resulting in the formation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, enabling the introduction of diverse functional groups.
Key Reagents and Conditions :
- Aryl/heteroaryl groups : Pd(OAc)₂ (5 mol%), CuI (20 mol%), Cs₂CO₃ (2.5 equiv), and aryl iodides in DMF at 120°C for 24 hours .
- Alkyl groups : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB), K₂CO₃, and alkyl halides in toluene/water .
Examples :
Direct C–H Arylation
The imidazo[4,5-b]pyridine core undergoes regioselective C2-arylation via a concerted metallation-deprotonation (CMD) mechanism.
Mechanistic Insights :
- Pd/Cu dual catalysis facilitates C–H bond activation at position 2 .
- Electron-withdrawing substituents (e.g., carboxylic acid) enhance reactivity by polarizing the π-system .
Optimized Protocol :
- Catalyst : Pd(OAc)₂ (5 mol%) and CuI (20 mol%).
- Base : Cs₂CO₃ (2.5 equiv).
- Solvent : DMF at 120°C under microwave irradiation .
Alkylation at Nitrogen Centers
The N3 and N1 positions are susceptible to alkylation, influenced by the steric and electronic effects of the carboxylic acid group.
Notable Observations :
- N3-Alkylation : Dominant under PTC conditions with bulky alkyl halides (e.g., benzyl bromide) .
- N1-Alkylation : Observed with smaller electrophiles (e.g., ethyl bromoacetate) due to reduced steric hindrance .
Case Study :
- Reaction with ethyl 2-bromoacetate yields ethyl 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine-3-carboxylate (85% yield) .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling access to π-extended derivatives.
Sonogashira Coupling :
- Conditions : Pd(PPh₃)₄, CuI, and alkyne in DMF/Et₃N (3:1) at 80°C .
- Product : 6-Alkynyl-substituted derivatives for optoelectronic applications .
Suzuki-Miyaura Coupling :
Comparative Reactivity
The compound’s reactivity differs from analogues due to its unique substitution pattern:
Scientific Research Applications
Scientific Research Applications of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
This compound is a heterocyclic compound with a bromine atom at the 6th position, an imidazole ring fused with a pyridine ring, and a carboxylic acid group at the 2nd position. This compound has garnered attention for its diverse applications in medicinal chemistry, material science, and corrosion inhibition.
Synthesis and Chemical Reactions
The synthesis of this compound typically starts with 5-bromo-2,3-diaminopyridine. The starting material undergoes cyclization with an aldehyde like benzaldehyde, using a catalyst such as diiodide in ethanol under reflux conditions, to form the imidazole ring fused with the pyridine ring, resulting in 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
This compound can undergo several chemical reactions:
- Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents like potassium carbonate and tetra-n-butyl ammonium bromide.
- Cyclization: Can occur using benzaldehyde and diiodide in ethanol under reflux.
Medicinal Chemistry
This compound serves as a precursor in synthesizing biologically active compounds, including potential antimicrobial and anticancer agents.
- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity and has been studied as a candidate for developing new antibiotics because of its efficacy against various pathogens. The compound’s mechanism involves modulation of cellular pathways, particularly affecting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in immune responses and inflammation.
- Anticancer Agents: Imidazo[4,5-b]pyridine derivatives have the potential for inhibiting protein kinases associated with cancer progression.
Material Science
The unique structure of this compound makes it useful in developing new materials with specific electronic and optical properties.
Corrosion Inhibition
This compound has been studied for its potential as a corrosion inhibitor for metals.
The molecular mechanism of action of this compound involves binding to specific biomolecules such as DNA, RNA, and proteins. This binding can lead to changes in the structure and function of these biomolecules, thereby exerting its biological effects. The compound interacts with specific cellular targets, leading to alterations in gene expression and cell signaling, influencing processes such as cell proliferation and apoptosis. The binding affinity to various enzymes, particularly kinases, suggests potential applications in cancer therapeutics.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 15 μg/mL |
Case Studies
- Cancer Therapeutics: A study highlighted the potential of imidazo[4,5-b]pyridine derivatives in inhibiting protein kinases associated with cancer progression. The compound was shown to inhibit Aurora A kinase with an IC50 value of 0.067 µM, demonstrating its effectiveness as a targeted cancer therapy.
- Inflammatory Diseases: Another investigation explored the anti-inflammatory properties of the compound through its interaction with NF-κB pathways. The results indicated that it could significantly reduce inflammatory markers in cellular models.
Mechanism of Action
The molecular mechanism of action of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid involves binding to specific biomolecules such as DNA, RNA, and proteins. This binding can lead to changes in the structure and function of these biomolecules, thereby exerting its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Imidazo[4,5-b]pyridine Derivatives
3-Benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine
- Structure : Benzyl group at position 3, furan ring at position 2.
- Key Differences : Replaces the carboxylic acid with a furan ring and introduces a benzyl group.
- The benzyl group allows for π-π stacking interactions in biological targets .
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid
- Structure : Carboxylic acid at position 7 instead of position 2.
- Key Differences : Altered electronic distribution due to the shifted carboxylic acid group.
- Implications : Position 7 may sterically hinder interactions with target proteins compared to position 2. This variant is less commonly reported in pharmacological studies .
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
Heterocyclic Core Variants
Pyrazolo[4,3-b]pyridine and Triazolo[4,5-b]pyridine Derivatives
- Structure : Replace the imidazole ring with pyrazole or triazole.
- Key Differences : Altered nitrogen atom positions and electronic properties.
- Implications : Pyrazolo derivatives often exhibit vasodilatory and anti-inflammatory effects, while triazolo analogs are explored for hypoglycemic activity. The imidazo[4,5-b]pyridine core generally offers broader synthetic versatility .
Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
- Structure : Differ in the fused ring system (imidazo[1,2-a]pyridine vs. imidazo[4,5-b]pyridine).
- Key Differences : Varied spatial arrangement of nitrogen atoms.
- Implications : Imidazo[1,2-a]pyridines are more commonly studied for antimicrobial activity, whereas imidazo[4,5-b]pyridines are prioritized in kinase inhibitor research .
Bromine-Free and Methylated Analogs
3H-Imidazo[4,5-b]pyridine-2-carboxylic Acid (CAS 97640-15-8)
- Structure : Lacks the bromine substituent at position 4.
- Key Differences : Reduced steric bulk and electron-withdrawing effects.
- Implications : Lower binding affinity in targets requiring halogen interactions (e.g., kinase ATP-binding pockets) .
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Structure : Methyl group at position 3 and a ketone at position 2 instead of carboxylic acid.
- Key Differences: Ketone group reduces hydrogen-bond donor capacity but introduces a planar carbonyl for dipole interactions.
- Implications : Forms hydrogen-bonded dimers in crystal structures, unlike the carboxylic acid variant, which may form salt bridges .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The carboxylic acid group at position 2 in this compound facilitates conjugation with amines or alcohols, enabling rapid derivatization for structure-activity relationship (SAR) studies .
- Biological Activity : Bromine at position 6 enhances interactions with hydrophobic pockets in enzymes, as seen in kinase inhibitors. This effect is diminished in bromine-free analogs .
- Solubility vs. Permeability : Carboxylic acid derivatives exhibit superior aqueous solubility but may require prodrug strategies for in vivo efficacy, whereas lipophilic variants (e.g., benzyl-substituted) show better membrane penetration .
Biological Activity
6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom at the 6th position and a carboxylic acid group at the 2nd position, which significantly influences its biological activity and chemical reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied as a candidate for developing new antibiotics due to its efficacy against various pathogens. The compound’s mechanism involves modulation of cellular pathways, particularly affecting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in immune responses and inflammation .
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 25 μg/mL | |
| Pseudomonas aeruginosa | 15 μg/mL |
The compound interacts with specific cellular targets, leading to alterations in gene expression and cell signaling. This modulation can influence processes such as cell proliferation and apoptosis. The binding affinity to various enzymes, particularly kinases, suggests potential applications in cancer therapeutics .
Case Studies
- Cancer Therapeutics : A study highlighted the potential of imidazo[4,5-b]pyridine derivatives in inhibiting protein kinases associated with cancer progression. The compound was shown to inhibit Aurora A kinase with an IC50 value of 0.067 µM, demonstrating its effectiveness as a targeted cancer therapy .
- Inflammatory Diseases : Another investigation explored the anti-inflammatory properties of the compound through its interaction with NF-κB pathways. The results indicated that it could significantly reduce inflammatory markers in cellular models .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid | C₇H₄BrN₃O₂ | Similar structure but different carboxyl position |
| 3H-imidazo[4,5-b]pyridine-2-carboxylic acid | C₇H₅N₃O₂ | Lacks bromine substitution; different reactivity |
| Ethyl 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate | C₉H₈BrN₃O₂ | Ester derivative; different solubility properties |
Q & A
Q. Methodological
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment .
- Spectroscopy : H/C NMR to verify substituent positions; IR spectroscopy for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Elemental analysis : Confirms empirical formula (e.g., C₇H₆BrN₃O) .
- SCXRD : Resolves ambiguities in regiochemistry and hydrogen-bonding networks .
What role does π-π stacking play in molecular packing and bioactivity?
Advanced
π-π interactions (centroid-to-centroid distance ~3.670 Å) between the imidazo[4,5-b]pyridine core and aromatic substituents (e.g., phenyl groups) influence:
- Solubility : Enhanced stacking reduces aqueous solubility, requiring formulation optimization for in vivo studies .
- Target binding : Stacking with aromatic residues in enzyme active sites (e.g., kinases) improves binding affinity and selectivity .
Crystallographic data and molecular docking simulations are essential to correlate packing motifs with bioactivity .
How do reaction conditions impact yield in large-scale synthesis?
Advanced
Key factors include:
- Catalyst loading : Excess methyl iodide (1.2 equiv) ensures complete methylation but requires careful quenching to avoid byproducts .
- Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates .
- Purification : Gradient column chromatography (ethyl acetate/hexane) achieves >95% purity, while recrystallization from ethanol enhances crystalline quality .
Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progression .
What are the challenges in functionalizing the 2-carboxylic acid group?
Q. Advanced
- Acid sensitivity : The carboxylic acid moiety may undergo decarboxylation under high-temperature or strongly acidic conditions. Use of protecting groups (e.g., tert-butyl esters) is recommended during further derivatization .
- Steric hindrance : Bulky substituents at the 3-position (e.g., methyl or benzyl groups) can limit access to the 2-carboxylic acid for coupling reactions .
- Solubility : Poor solubility in non-polar solvents complicates amidation or esterification. Activation via carbodiimides (e.g., EDC/HOBt) in DMF improves reactivity .
How can computational methods guide the design of novel derivatives?
Q. Advanced
- Molecular docking : Predicts binding modes with biological targets (e.g., ATP-binding pockets in kinases) .
- QSAR modeling : Correlates electronic parameters (HOMO/LUMO energies) with observed bioactivity to prioritize synthetic targets .
- MD simulations : Assesses stability of ligand-target complexes over time, identifying critical non-covalent interactions (e.g., hydrogen bonds, π-stacking) .
What safety precautions are necessary for handling brominated imidazo[4,5-b]pyridines?
Q. Methodological
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulate matter .
- Waste disposal : Halogenated waste containers for brominated byproducts, complying with local regulations .
- Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
